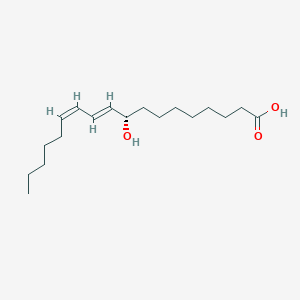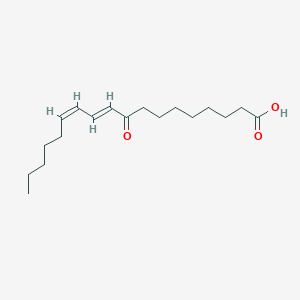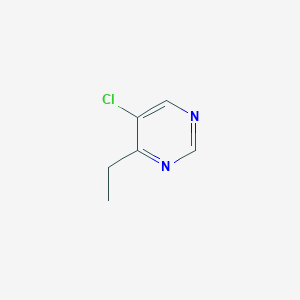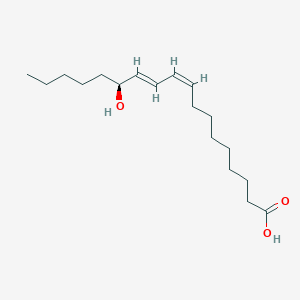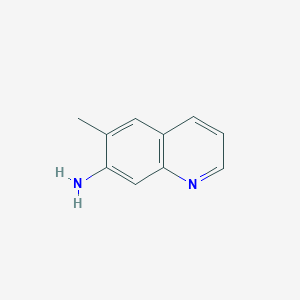
6-Methylquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Methylquinolin-7-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The synthesis of quinoline and its analogues has been reported in the literature . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
6-Methylquinolin-7-amine has a molecular formula of C10H10N2. It is a derivative of quinoline, which is a class of organic compounds that are widely used in medicinal chemistry.Chemical Reactions Analysis
Quinoline and its derivatives, including 6-Methylquinolin-7-amine, can undergo various transformations. For example, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
6-Methylquinolin-7-amine has a molecular weight of 158.2 g/mol. The physical form and other properties like melting point, boiling point, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline and its derivatives have versatile applications in the field of medicinal chemistry . They play a major role in drug discovery .
Application
Quinoline is an essential scaffold for leads in drug discovery . It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Methods of Application
Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Results or Outcomes
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Anticancer Agents
Quinoline amines have been used as anticancer agents .
Application
A series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 .
Methods of Application
The compounds were prepared and characterized by analytical and spectroscopic methods . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b), was found to be active .
Results or Outcomes
One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b), was found to be active with an inhibition concentration value of (IC 50) 29.4 μM .
Antibacterial Agents
Quinoline-based heterocyclic derivatives have been used as antibacterial agents .
Application
A novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .
Methods of Application
The synthesized derivatives have been characterized and their structures identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .
Results or Outcomes
Most of the compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .
Photovoltaic Applications
Quinoline derivatives have been used in third-generation photovoltaics .
Application
Quinoline derivatives (metal complexes) have been used in photovoltaic cells .
Methods of Application
The properties of these derivatives for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors .
Results or Outcomes
The latest developments in the quinoline derivatives for applications in the photovoltaic cells have been reviewed .
Life Science Research
Quinoline derivatives are used in various areas of research including Life Science .
Application
Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .
Methods of Application
Chemical Synthesis and Chromatography are some of the methods used in the application of quinoline derivatives in Life Science research .
Results or Outcomes
The results of the research have led to the development of new molecules containing the quinoline nucleus, many of which have been reported in a brief span of time .
Antibiotic Agents
Quinoline derivatives have been used as antibiotic agents .
Application
Quinolines are found in many natural products and exhibit remarkable activities as antibiotic agents .
Methods of Application
Modification of quinolone scaffold by inserting other heterocycle moieties such as triazole and thiadiazole leading to enhance the bioactivity of these synthesized compounds .
Results or Outcomes
Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Safety And Hazards
Propiedades
IUPAC Name |
6-methylquinolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUGIWAYGTPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinolin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


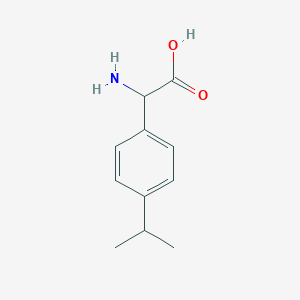
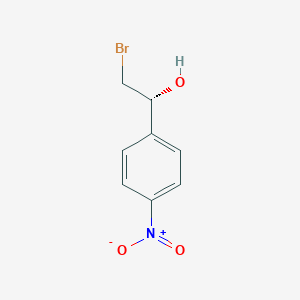
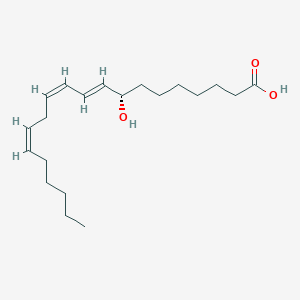
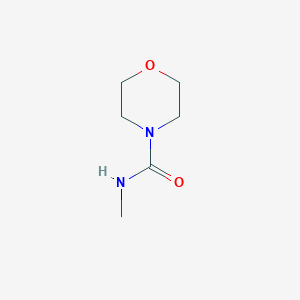
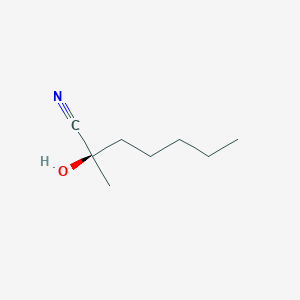
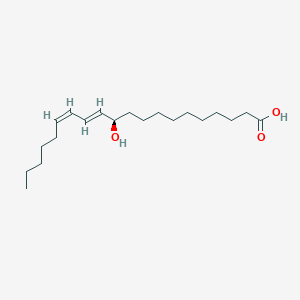
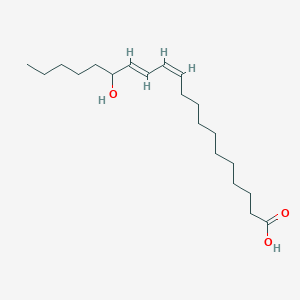
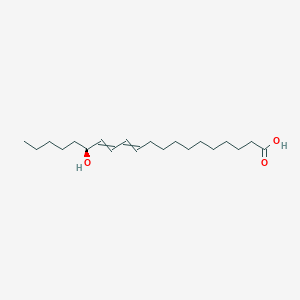
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
